Ethyl(1,1,1-trifluoropropan-2-yl)amine
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Overview
Description
Ethyl(1,1,1-trifluoropropan-2-yl)amine is a fluorinated amine compound with the molecular formula C5H10F3N It is characterized by the presence of a trifluoromethyl group attached to the central carbon atom, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(1,1,1-trifluoropropan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product with the required purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl(1,1,1-trifluoropropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized amines .
Scientific Research Applications
Ethyl(1,1,1-trifluoropropan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl(1,1,1-trifluoropropan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoropropan-2-ylamine
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoroacetone
Uniqueness
Ethyl(1,1,1-trifluoropropan-2-yl)amine is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C5H10F3N |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-3-9-4(2)5(6,7)8/h4,9H,3H2,1-2H3 |
InChI Key |
LKFNHDHNNPKDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(F)(F)F |
Origin of Product |
United States |
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